molecular formula C10H14BrNO2 B13295894 2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol

2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13295894
M. Wt: 260.13 g/mol
InChI Key: OEVRALXZBIBARG-UHFFFAOYSA-N
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Description

2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol is a chemical compound with the molecular formula C11H16BrNO2 It is characterized by the presence of a bromophenyl group attached to an amino-propane-diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3-bromobenzylamine with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of 3-bromobenzylamine with glycidol: This step involves the nucleophilic attack of the amino group on the epoxide ring of glycidol, leading to the formation of the desired compound.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with biological targets to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1,3-propanediol: Similar in structure but lacks the bromophenyl group.

    3-Methylamino-1,2-propanediol: Another related compound with different substitution patterns.

Uniqueness

2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such properties are desired.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

2-[(3-bromophenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C10H14BrNO2/c11-9-3-1-2-8(4-9)5-12-10(6-13)7-14/h1-4,10,12-14H,5-7H2

InChI Key

OEVRALXZBIBARG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(CO)CO

Origin of Product

United States

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